A Technical Guide to the Predicted Spectroscopic Profile of Methyl 2-[(trifluoromethyl)sulfanyl]acetate
A Technical Guide to the Predicted Spectroscopic Profile of Methyl 2-[(trifluoromethyl)sulfanyl]acetate
Introduction
Methyl 2-[(trifluoromethyl)sulfanyl]acetate, with the CAS Number 154944-52-2, is a fascinating organofluorine compound that incorporates a trifluoromethylthioether and a methyl ester functionality. Its unique structural motifs suggest potential applications in medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, offering a virtual roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Expected Spectroscopic Features
The structure of Methyl 2-[(trifluoromethyl)sulfanyl]acetate, CH₃OC(O)CH₂SCF₃, presents distinct features that will manifest in its spectroscopic signatures. The presence of a methyl ester group, a methylene group, and a trifluoromethyl group, all connected through a sulfur atom, will give rise to characteristic signals in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 2-[(trifluoromethyl)sulfanyl]acetate, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons in the molecule.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 | Singlet | 3H | O-CH₃ |
| ~ 3.5 | Singlet | 2H | S-CH₂ -C(O) |
Rationale and Interpretation:
-
The O-CH₃ protons of the methyl ester are expected to appear as a singlet around 3.8 ppm. This chemical shift is characteristic of methyl esters and is influenced by the deshielding effect of the adjacent oxygen atom.
-
The S-CH₂-C(O) protons, being adjacent to both a sulfur atom and a carbonyl group, will also be deshielded and are predicted to appear as a singlet around 3.5 ppm. The absence of adjacent protons results in a singlet multiplicity for both signals.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |
| ~ 168 | Singlet | C =O |
| ~ 128 | Quartet (¹JCF ≈ 300-320 Hz) | C F₃ |
| ~ 53 | Singlet | O-C H₃ |
| ~ 35 | Quartet (³JCF ≈ 2-5 Hz) | S-C H₂-C(O) |
Rationale and Interpretation:
-
The carbonyl carbon (C =O) of the ester is expected to have the highest chemical shift, around 168 ppm, due to its sp² hybridization and the strong deshielding effect of the two oxygen atoms.
-
The trifluoromethyl carbon (C F₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant (around 300-320 Hz) is characteristic of a direct C-F bond. Its chemical shift will be in the region of 128 ppm.
-
The methyl carbon of the ester (O-C H₃) will be found at approximately 53 ppm.
-
The methylene carbon (S-C H₂-C(O)) is expected around 35 ppm. It may exhibit a small quartet multiplicity due to three-bond coupling with the fluorine atoms (³JCF).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -40 | Singlet | S-CF₃ |
Rationale and Interpretation:
-
The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal.
-
The chemical shift is predicted to be around -40 ppm relative to a CFCl₃ standard. This is a typical range for trifluoromethyl groups attached to a sulfur atom. The absence of neighboring protons or other fluorine atoms will result in a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~ 1740 | Strong | C=O stretch | Ester carbonyl |
| ~ 1250-1050 | Strong | C-F stretch | Trifluoromethyl group |
| ~ 1200 | Strong | C-O stretch | Ester |
| ~ 2950 | Medium | C-H stretch | Aliphatic CH₂ and CH₃ |
Rationale and Interpretation:
-
A strong absorption band around 1740 cm⁻¹ is expected for the C=O stretching vibration of the saturated ester group.
-
One or more strong absorption bands in the 1250-1050 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
A strong band around 1200 cm⁻¹ will correspond to the C-O stretching of the ester.
-
Medium intensity bands around 2950 cm⁻¹ will be due to the C-H stretching vibrations of the methyl and methylene groups.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 117 | [M - COOCH₃]⁺ |
| 101 | [SCF₃]⁺ |
| 75 | [CH₂COOCH₃]⁺ |
| 69 | [CF₃]⁺ |
| 59 | [COOCH₃]⁺ |
Rationale and Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 176, corresponding to the molecular weight of the compound (C₄H₅F₃O₂S).
-
Fragmentation is likely to occur at the bonds adjacent to the sulfur atom and the carbonyl group.
-
Loss of the methoxycarbonyl radical would lead to a fragment at m/z 117 .
-
Cleavage of the C-S bond could result in the formation of the [SCF₃]⁺ radical cation at m/z 101 and the [CH₂COOCH₃]⁺ radical cation at m/z 75 .
-
The presence of a trifluoromethyl group is often indicated by a peak at m/z 69 corresponding to the [CF₃]⁺ cation.
-
A fragment at m/z 59 would correspond to the [COOCH₃]⁺ cation.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume of the sample solution into the GC. Use a suitable capillary column and a temperature program to ensure good separation and elution of the compound.
-
MS Data Acquisition: The EI source is typically operated at 70 eV. Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
Visualization of Spectroscopic-Structural Correlations
The following diagrams illustrate the relationships between the molecular structure and the predicted spectroscopic data.
Caption: Predicted spectroscopic correlations for Methyl 2-[(trifluoromethyl)sulfanyl]acetate.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of Methyl 2-[(trifluoromethyl)sulfanyl]acetate. By applying fundamental spectroscopic principles and drawing comparisons with structurally related compounds, we have constructed a comprehensive and scientifically grounded spectroscopic profile. The included experimental protocols offer practical guidance for researchers aiming to acquire and interpret data for this and similar novel compounds. This document serves as a valuable resource for chemists in academia and industry, facilitating the identification and characterization of new chemical entities in the absence of pre-existing empirical data.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
